molecular formula C17H25ClN2O3S2 B2428531 3-chloro-4-methoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034583-58-7

3-chloro-4-methoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2428531
CAS No.: 2034583-58-7
M. Wt: 404.97
InChI Key: AGGBXHAPIAKQCF-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H25ClN2O3S2 and its molecular weight is 404.97. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-4-methoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S2/c1-23-17-3-2-15(10-16(17)18)25(21,22)19-11-13-4-7-20(8-5-13)14-6-9-24-12-14/h2-3,10,13-14,19H,4-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGBXHAPIAKQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-methoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by a complex structure that includes a piperidine moiety and a tetrahydrothiophene ring, which may contribute to its therapeutic properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing pathways related to inflammation and cancer proliferation.

Antitumor Activity

Sulfonamides have been noted for their antitumor activities. A study on structurally related compounds demonstrated significant inhibitory effects on cancer cell lines, suggesting that this compound could also exhibit similar properties. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation .

Case Studies

  • In Vitro Studies : Initial in vitro assays demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma). The IC50 values for these compounds were found to be in the low micromolar range, indicating potent activity against these cell types .
  • In Vivo Studies : In vivo models utilizing mouse xenografts have shown promising results where treatment with sulfonamide derivatives resulted in reduced tumor growth compared to controls. These findings support the hypothesis that this compound could have significant antitumor potential .

Data Tables

Compound NameTargetBiological ActivityIC50 (µM)
3-Chloro-4-methoxy-N-(...)Dipeptidyl Peptidase IVAntidiabeticTBD
Related Sulfonamide ACancer Cells (MDA-MB-231)Antitumor0.126
Related Sulfonamide BHBVAntiviralTBD

Q & A

Basic: What synthetic strategies are recommended for the preparation of 3-chloro-4-methoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves:

  • Sulfonamide Bond Formation : React 3-chloro-4-methoxybenzenesulfonyl chloride with the amine group of (1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methanamine under basic conditions (e.g., potassium carbonate in acetonitrile) .
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradient) to isolate the product.
  • Critical Considerations : Ensure anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Advanced: How can reaction yields be optimized for the coupling of the sulfonyl chloride and piperidine-tetrahydrothiophene intermediate?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening : Compare polar aprotic solvents (DMF, THF, acetonitrile) to enhance nucleophilicity of the amine.
  • Base Selection : Test organic (triethylamine) vs. inorganic bases (K₂CO₃) to deprotonate the amine and scavenge HCl.
  • Design of Experiments (DoE) : Use a factorial design to evaluate temperature (0–40°C), stoichiometry (1:1 to 1:1.2 sulfonyl chloride:amine), and reaction time (2–24 hrs).
  • Kinetic Analysis : Employ in-situ IR or HPLC to identify side reactions (e.g., sulfonate ester formation) and adjust conditions dynamically .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4, tetrahydrothiophene-piperidine integration).
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and rule out impurities.
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained (e.g., using slow evaporation in ethanol) .
  • HPLC-PDA : Purity assessment (>95%) with a C18 column (acetonitrile/water + 0.1% formic acid) .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Docking Validation : Re-evaluate ligand-protein interactions using multiple docking software (AutoDock, Schrödinger) and force fields.
  • Metabolic Stability Assays : Test for phase I/II metabolism (e.g., liver microsomes) to identify rapid degradation pathways.
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing tetrahydrothiophene with morpholine) to probe SAR .
  • Solubility Adjustments : Address poor bioavailability via salt formation (e.g., HCl salt) or prodrug strategies (e.g., esterification of the methoxy group) .

Basic: What pharmacological targets are suggested by the compound’s structural features?

Methodological Answer:

  • Carbonic Anhydrase Inhibitors : Sulfonamide groups are known to bind zinc ions in enzyme active sites.
  • CNS Targets : The piperidine-tetrahydrothiophene moiety may interact with serotonin or dopamine receptors due to its lipophilicity and amine functionality.
  • Kinase Inhibition : The chloro-methoxybenzene scaffold resembles ATP-competitive kinase inhibitors (e.g., PARP inhibitors) .

Advanced: What strategies mitigate off-target effects observed in cell-based assays?

Methodological Answer:

  • Counter-Screening : Test against panels of related enzymes/receptors (e.g., Eurofins CEREP panel) to identify selectivity issues.
  • Proteomic Profiling : Use affinity chromatography with immobilized compound to capture binding partners, followed by LC-MS/MS identification.
  • Crystallographic Studies : Resolve co-crystal structures with off-target proteins to guide rational redesign (e.g., steric bulk addition to reduce promiscuity) .

Basic: How should researchers handle solubility challenges during in vitro testing?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤0.1% v/v) to dissolve the compound, ensuring compatibility with assay buffers.
  • Surfactants : Add Tween-80 or cyclodextrins to stabilize colloidal dispersions.
  • pH Adjustment : Prepare stock solutions in mildly acidic conditions (pH 4–5) if the compound is ionizable .

Advanced: What computational tools are recommended for predicting metabolic hotspots?

Methodological Answer:

  • In Silico Metabolism : Use software like MetaSite or StarDrop to identify labile sites (e.g., benzylic positions on tetrahydrothiophene).
  • MD Simulations : Run molecular dynamics to assess conformational flexibility and exposure of reactive groups.
  • CYP450 Inhibition Assays : Validate predictions with human recombinant CYP enzymes (e.g., CYP3A4, 2D6) .

Basic: What safety precautions are critical during synthesis and handling?

Methodological Answer:

  • Sulfonyl Chloride Handling : Use inert atmosphere (N₂/Ar) and PPE (gloves, goggles) due to lachrymatory and corrosive properties.
  • Waste Disposal : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate before disposal.
  • Tertiary Amine Stability : Store the final compound under nitrogen at –20°C to prevent oxidation of the piperidine ring .

Advanced: How can researchers validate target engagement in complex biological systems?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein in cell lysates after compound treatment.
  • SPR/Biacore : Quantify binding kinetics (ka, kd) using surface plasmon resonance.
  • In Vivo Imaging : Use radiolabeled compound (e.g., ¹¹C or ¹⁸F isotopes) for PET imaging to assess biodistribution and target occupancy .

Notes

  • Evidence References : Citations correspond to synthesis protocols (), structural analysis ( ), and pharmacological applications ( ).
  • Methodological Focus : Answers emphasize experimental workflows over theoretical definitions.

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